molecular formula C5H11BrO B138304 4-Bromo-2-methylbutan-2-ol CAS No. 35979-69-2

4-Bromo-2-methylbutan-2-ol

Cat. No. B138304
CAS RN: 35979-69-2
M. Wt: 167.04 g/mol
InChI Key: RBFVGQWGOARJRU-UHFFFAOYSA-N
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Description

4-Bromo-2-methylbutan-2-ol is a compound that is related to various research studies focusing on the synthesis, characterization, and analysis of brominated organic compounds. Although the specific compound is not directly mentioned in the provided papers, the research on similar brominated compounds can offer insights into its potential properties and reactivity.

Synthesis Analysis

The synthesis of brominated organic compounds often involves reactions with bromine or bromine-containing reagents. For instance, 2-bromo-4-chlorophenyl-2-bromobutanoate was synthesized using 2-bromobutanoyl bromide and pyridine, indicating that brominated butanoates can be prepared through such halogenation reactions . Similarly, the synthesis of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol involved a reaction with 5-bromosalicylaldehyde . These methods suggest that 4-Bromo-2-methylbutan-2-ol could potentially be synthesized through a halogenation reaction of a suitable precursor containing the butan-2-ol moiety.

Molecular Structure Analysis

The molecular structure of brominated compounds can be elucidated using techniques such as X-ray crystallography, as demonstrated for the Schiff base compound in paper and the thiourea derivatives in paper . These studies provide detailed information on the crystal systems, space groups, and molecular conformations, which are crucial for understanding the molecular geometry and potential reactivity of such compounds.

Chemical Reactions Analysis

Brominated compounds can participate in various chemical reactions. For example, the Suzuki cross-coupling reaction was used to synthesize derivatives of 2-bromo-4-chlorophenyl-2-bromobutanoate . The intramolecular Darzens reaction was also mentioned, leading to the formation of 2,7-dioxabicyclo[4.1.0] heptanes from 1-bromo-4-acyloxybutane derivatives . These reactions highlight the reactivity of bromine atoms in organic synthesis and suggest that 4-Bromo-2-methylbutan-2-ol could also undergo similar transformations.

Physical and Chemical Properties Analysis

The physical properties of brominated compounds, such as density and phase transitions, can be studied using methods like X-ray diffraction and thermal analysis . The autoxidation of optically active 1-bromo-2-methylbutane provides insights into the reactivity of brominated butanes with oxygen, which could be relevant for understanding the stability and oxidation behavior of 4-Bromo-2-methylbutan-2-ol . Surface behavior studies, such as those involving 1-bromobutane and butanol mixtures, can also shed light on the intermolecular interactions and surface properties of brominated alcohols .

Scientific Research Applications

Disinfection By-Products in Treated Drinking Water

4-Bromo-2-methylbutan-2-ol has been identified as a potential disinfection by-product (DBP) in treated drinking water. Mass spectrometric experiments, including Fourier transform ion cyclotron resonance, were performed to establish the structures of these DBPs in ozonated waters containing bromide (Jobst et al., 2011).

Conformational Analysis and Influence of Bromine

Vibrational circular dichroism (VCD) and density functional theory were used to investigate the conformational stability and influence of bromine in compounds similar to 4-Bromo-2-methylbutan-2-ol. This study provides insights into how bromine substitution affects the predominant conformations of these compounds (Wang et al., 2002).

Nucleophilic Solvent Participation in Solvolysis

The solvolysis of bromoalkanes, including compounds similar to 4-Bromo-2-methylbutan-2-ol, was studied, revealing significant nucleophilic solvent participation. This research helps understand the mechanisms and factors affecting the solvolysis of tertiary bromoalkanes (Liu et al., 2009).

Hydrogen Bromide Catalysed Decomposition

A study on the hydrogen bromide catalysed decomposition of 3-methylbutan-2-ol, which is structurally similar to 4-Bromo-2-methylbutan-2-ol, was conducted. The research offers insights into the effects of substitution at the β-carbon atom and the proposed polar transition state (Johnson & Stimson, 1982).

Photochemical Bromination Studies

Studies on the photochemical bromination of compounds similar to 4-Bromo-2-methylbutan-2-ol have been conducted. These studies provide valuable information on the formation of various brominated products and their yields under different conditions (Ishii et al., 1985).

Stereoselective Epoxidation

Stereoselective epoxidation of compounds, including 4-bromo-1-butene and 3-butene-1-ol, was carried out using bacteria. The presence of a bromine atom or a hydroxyl group, as seen in compounds like 4-Bromo-2-methylbutan-2-ol, induces variations in the stereochemical course of microbial epoxidation (Archelas et al., 1988).

Safety And Hazards

The safety data sheet for 4-Bromo-2-methylbutan-2-ol indicates that it is hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 4-Bromo-2-methylbutan-2-ol are not found in the search results, brominated tertiary alcohols like this have potential applications in various fields such as pharmaceutical chemistry and agricultural chemistry due to their reactivity and the biological activity of their derivatives .

properties

IUPAC Name

4-bromo-2-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO/c1-5(2,7)3-4-6/h7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFVGQWGOARJRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442360
Record name 4-Bromo-2-methylbutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methylbutan-2-ol

CAS RN

35979-69-2
Record name 4-Bromo-2-methylbutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-methylbutan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
KJ Jobst, VY Taguchi, RD Bowen… - International …, 2011 - downloads.hindawi.com
… 3- and 4-bromo-2-methylbutan-2-ol isomers were obtained and subjected to GC-MS analysis. From this analysis it follows that DBP-B is 3-bromo-2-methylbutan-2-ol. The CI mass …
Number of citations: 2 downloads.hindawi.com
Z Kang, C Wang, Y Tong, Y Li, Y Gao… - Journal of Medicinal …, 2020 - ACS Publications
… In the presence of 4-bromo-2-methylbutan-2-ol, intermediate 7 was dissolved in DMF to give 14. By reaction of 14 with different amines, target compounds H1–H10 were produced. …
Number of citations: 16 pubs.acs.org
MG Deshmukh, JA Ippolito, CH Zhang, EA Stone… - Structure, 2021 - cell.com
… 3-Bromo-5-chlorophenol (0.517 g2.5 mmol, 1.0 eq), 4-bromo-2-methylbutan-2-ol (0.434 g, 2.6 mmol, 1.04 eq) and K2CO3 (0.691 g, 5 mmol, 2.0 eq) were suspended in DMF (30 mL) …
Number of citations: 44 www.cell.com
S Liang, E Tran, X Du, J Dong, H Sudholz… - Nature …, 2023 - nature.com
… bromide was then converted to the corresponding phenol through a Pd-catalyzed reaction, which was subsequently alkylated with commercially available 4-bromo-2-methylbutan-2-ol …
Number of citations: 3 www.nature.com
T Fujishima, L Zhaopeng, K Konno, K Nakagawa… - Bioorganic & medicinal …, 2001 - Elsevier
… The side-chain moiety 11, 4-bromo-2-methylbutan-2-ol MOM-ether, was synthesized via two-step conversion [(a) MeMgBr/THF, 0 C, 1 h, 66%. (b) MOMCl/ i Pr 2 NEt, rt, 13.5 h, 77%] of …
Number of citations: 43 www.sciencedirect.com
RA Hartz, L Xu, SY Sit, J Chen… - Journal of Medicinal …, 2022 - ACS Publications
… The synthesis of 14 and 15 was conducted by heating 33 in the presence of 2-hydroxy-2-methylpropyl p-toluenesulfonate and 4-bromo-2-methylbutan-2-ol, respectively, followed by …
Number of citations: 2 pubs.acs.org
H Ishida, M Shimizu, K Yamamoto… - The Journal of …, 1995 - ACS Publications
… After 10 min, a solution of 4-bromo-2-methylbutan-2-ol triethylsilyl ether (13, 702 mg, 2.51 mmol) and HMPA (873 gh, 5.02 mmol) in THF (3 mL) was added at -20 C, and the mixture was …
Number of citations: 45 pubs.acs.org
S Miwa, M Yokota, Y Ueyama, K Maeda… - ACS Medicinal …, 2021 - ACS Publications
Historically, modulation of transforming growth factor β (TGF-β) signaling has been deemed a rational strategy to treat many disorders, though few successful examples have been …
Number of citations: 3 pubs.acs.org
MT Lohan - 2012 - aran.library.nuigalway.ie
Carbon-carbon bond formation is a key step in synthetic organic chemistry and there are many methods available for carrying it out, a number of which involve the use of carbon radicals…
Number of citations: 0 aran.library.nuigalway.ie
R Mukherjee - 2015 - search.proquest.com
… 4-Bromo-2-methylbutan-2-ol (43). Methyl magnesium bromide (55 mL of a 3M solution in Et2O) was added to a solution of 42 (11.1g, 20.2 mmol) in Et2O (167 mL) at 0 C. The reaction …
Number of citations: 2 search.proquest.com

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